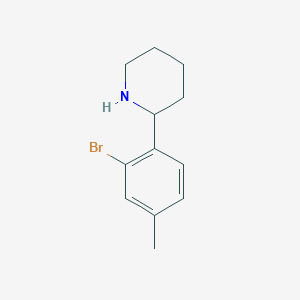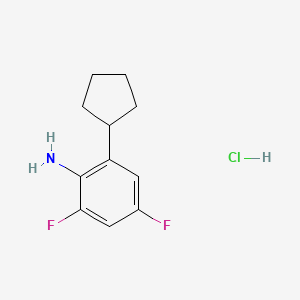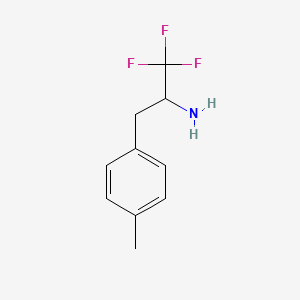
1,1,1-Trifluoro-3-(p-tolyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-(p-tolyl)propan-2-amine is a chemical compound with the molecular formula C10H12F3N and a molecular weight of 203.20 g/mol . This compound is characterized by the presence of trifluoromethyl and p-tolyl groups attached to a propan-2-amine backbone. It is primarily used for research purposes and is not intended for human use .
Preparation Methods
The synthesis of 1,1,1-Trifluoro-3-(p-tolyl)propan-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 1,1,1-trifluoro-2-propanol with p-toluidine under specific reaction conditions . Industrial production methods may involve bulk custom synthesis and procurement processes to ensure the compound’s availability for research purposes .
Chemical Reactions Analysis
1,1,1-Trifluoro-3-(p-tolyl)propan-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,1,1-Trifluoro-3-(p-tolyl)propan-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate its effects on biological systems.
Medicine: Research involving this compound explores its potential therapeutic applications and interactions with biological targets.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(p-tolyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,1,1-Trifluoro-3-(p-tolyl)propan-2-amine can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-propanol: A related compound with similar trifluoromethyl and propanol groups.
1,1,1-Trifluoro-3-(phenylthio)propan-2-ol: Another compound with a trifluoromethyl group and a phenylthio substituent.
1,1,1,3,3,3-Hexafluoropropan-2-ol: A compound with six fluorine atoms and a propanol backbone.
These compounds share structural similarities but differ in their specific functional groups and chemical properties, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C10H12F3N |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(4-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H12F3N/c1-7-2-4-8(5-3-7)6-9(14)10(11,12)13/h2-5,9H,6,14H2,1H3 |
InChI Key |
ZWEFCFFRSIWSRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


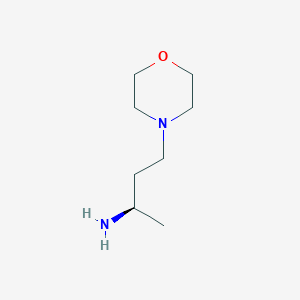
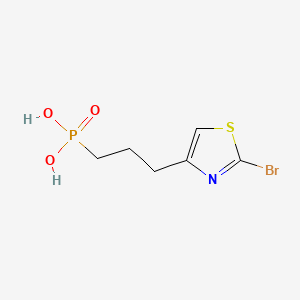
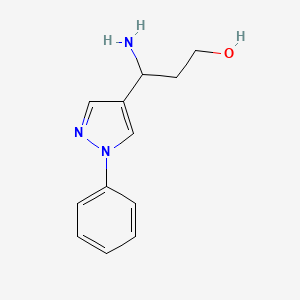
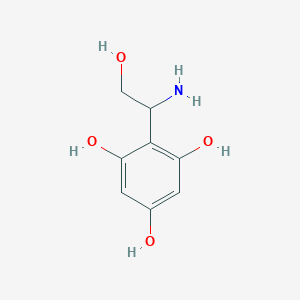
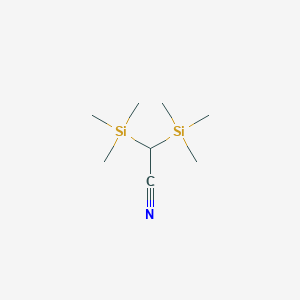
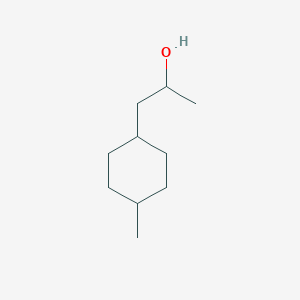
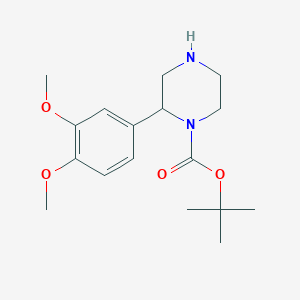
![tert-butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate](/img/structure/B13592332.png)
![7-Hydroxythieno[3,2-b]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13592333.png)
![rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate](/img/structure/B13592337.png)
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoicacid](/img/structure/B13592341.png)
![O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine](/img/structure/B13592346.png)
